molecular formula C22H16BrN3O3S2 B14949682 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate

4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate

Cat. No.: B14949682
M. Wt: 514.4 g/mol
InChI Key: QULTXEMEIPHHEP-ZVHZXABRSA-N
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Description

4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide.

    Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.

    Esterification: The final step involves the esterification of the phenyl group with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone linkage.

    Reduction: Reduction reactions can target the bromophenyl group or the hydrazone linkage, potentially leading to dehalogenation or reduction to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Oxidized thiazole derivatives, hydrazone oxides.

    Reduction Products: Dehalogenated phenyl derivatives, amine derivatives.

    Substitution Products: Amino- or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.

    Enzyme Inhibition: The compound may inhibit certain enzymes, providing a basis for therapeutic applications.

Medicine

    Drug Development:

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is likely related to its ability to interact with biological macromolecules. The thiazole ring and hydrazone linkage can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The bromophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOPHENYL)-1,3-THIAZOLE: Shares the thiazole and bromophenyl groups but lacks the hydrazone and benzenesulfonate moieties.

    BENZENESULFONATE ESTERS: Compounds with similar ester functionalities but different aromatic groups.

Uniqueness

    Structural Complexity: The combination of a thiazole ring, bromophenyl group, hydrazone linkage, and benzenesulfonate ester makes this compound unique.

    The diverse functional groups provide multiple points of interaction with biological targets, enhancing its potential as a multifunctional agent in various fields.

Properties

Molecular Formula

C22H16BrN3O3S2

Molecular Weight

514.4 g/mol

IUPAC Name

[4-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C22H16BrN3O3S2/c23-18-10-8-17(9-11-18)21-15-30-22(25-21)26-24-14-16-6-12-19(13-7-16)29-31(27,28)20-4-2-1-3-5-20/h1-15H,(H,25,26)/b24-14+

InChI Key

QULTXEMEIPHHEP-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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